molecular formula C14H10N4O5S B2835327 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865285-86-5

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2835327
CAS No.: 865285-86-5
M. Wt: 346.32
InChI Key: YLNZQECTPZOKJU-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a nitrothiophene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Nitrothiophene Moiety: The nitro group is introduced via nitration of a thiophene derivative, followed by coupling with the oxadiazole intermediate.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the oxadiazole-thiophene intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can yield various substituted phenyl derivatives.

Scientific Research Applications

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide
  • N-{5-[(2-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide

Uniqueness

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c1-22-9-5-3-2-4-8(9)13-16-17-14(23-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNZQECTPZOKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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